molecular formula C9H19NO B1389874 (1R,2R)-2-(dimethylamino)cycloheptan-1-ol CAS No. 67580-08-9

(1R,2R)-2-(dimethylamino)cycloheptan-1-ol

Cat. No. B1389874
CAS RN: 67580-08-9
M. Wt: 157.25 g/mol
InChI Key: AWVHQKPVPFXPDJ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(Dimethylamino)cycloheptan-1-ol, more commonly known as DMCHeptanol, is a cyclic organic compound that has been studied for its potential applications in the field of organic synthesis and scientific research. DMCHeptanol is a versatile molecule with a wide range of applications due to its unique structure, which consists of a seven-membered ring with two nitrogen atoms and two methyl groups. The compound has been studied for its ability to act as a chiral center and as a source of stereoselective synthesis. In

Scientific Research Applications

DMCHeptanol has been studied for its potential applications in scientific research. Due to its unique structure, DMCHeptanol has been used as a chiral center in asymmetric synthesis, as well as a source of stereoselective synthesis. Additionally, DMCHeptanol has been used as a building block in the synthesis of various compounds, such as peptides and peptidomimetics. Furthermore, the compound has been used as a catalyst in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of DMCHeptanol is not yet fully understood. However, it is believed that the compound acts as a chiral center in asymmetric synthesis, as well as a source of stereoselective synthesis. Additionally, DMCHeptanol is believed to act as a catalyst in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMCHeptanol have not been studied in detail. However, the compound has been shown to have some anti-inflammatory and antioxidant properties. Additionally, DMCHeptanol has been shown to have some potential anti-cancer effects, as well as anti-microbial activity.

Advantages And Limitations For Lab Experiments

The advantages of using DMCHeptanol for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using DMCHeptanol for laboratory experiments is the lack of detailed information regarding its biochemical and physiological effects.

Future Directions

There are several possible future directions for research on DMCHeptanol. These include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in medicine. Additionally, further studies on the synthesis of DMCHeptanol and its derivatives could lead to new and improved methods for synthesizing the compound. Finally, further studies on the use of DMCHeptanol as a chiral center and as a source of stereoselective synthesis could lead to new and improved methods for synthesizing organic compounds.

properties

IUPAC Name

(1R,2R)-2-(dimethylamino)cycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10(2)8-6-4-3-5-7-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVHQKPVPFXPDJ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(dimethylamino)cycloheptan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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